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Compound of Interest

Compound Name: 5-Propargylamino-ddUTP

Cat. No.: B8600594 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Propargylamino-2',3'-dideoxyuridine-5'-

triphosphate (5-Propargylamino-ddUTP), a versatile modified nucleotide critical for a range of

molecular biology applications. This document details its core properties, summarizes key

quantitative data, provides detailed experimental protocols, and visualizes essential workflows.

Introduction to 5-Propargylamino-ddUTP
5-Propargylamino-ddUTP is a synthetic analog of the natural deoxynucleotide, deoxyuridine

triphosphate (dUTP). It is characterized by two key modifications: the absence of a hydroxyl

group at the 3' position of the deoxyribose sugar, which makes it a chain terminator in DNA

synthesis, and the presence of a propargylamino group attached to the 5-position of the uracil

base. This terminal alkyne group is the cornerstone of its utility, enabling covalent modification

through a highly efficient and specific reaction known as "click chemistry".[1]

The primary applications of 5-Propargylamino-ddUTP lie in the labeling and analysis of

nucleic acids.[2] Its ability to be incorporated by DNA polymerases and terminal

deoxynucleotidyl transferase (TdT) allows for the introduction of a reactive handle at the 3'-

terminus of DNA strands.[3][4] This "clickable" alkyne group can then be conjugated to a wide

variety of reporter molecules, such as fluorescent dyes, quenchers, or biotin, for use in DNA

sequencing, single nucleotide polymorphism (SNP) analysis, microarray analysis, and other

detection methods.[5][6][7]
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Core Properties and Specifications
5-Propargylamino-ddUTP is commercially available, often conjugated to various fluorescent

dyes. The tables below summarize the key physical and spectroscopic properties of the core

molecule and some of its commonly used dye-labeled derivatives.

Table 1: Physicochemical Properties of 5-Propargylamino-ddUTP and its Derivatives
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Compound
Molecular
Formula
(Free Acid)

Molecular
Weight (
g/mol , Free
Acid)

Purity
(HPLC)

Form
Concentrati
on

5-

Propargylami

no-ddUTP

C₁₂H₁₈N₃O₁₃

P₃
513.20 ≥ 95%

Solution in

water
100 mM

5-

Propargylami

no-ddUTP-

Cy5

C₄₅H₅₆N₅O₂₀

P₃S₂
1144.00 ≥ 95%

Solution in

water
1.0 - 1.1 mM

5-

Propargylami

no-ddUTP-6-

FAM

C₃₃H₂₈N₃O₁₉

P₃
863.51 ≥ 95%

Solution in

water
1.0 - 1.1 mM

5-

Propargylami

no-ddUTP-

ATTO-633

C₄₇H₅₇N₆O₁₅

P₃
1038.92 ≥ 95%

Solution in

water
1.0 - 1.1 mM

5-

Propargylami

no-ddUTP-

ATTO-594

C₅₃H₆₃N₆O₂₂

P₃S₂
1293.15 ≥ 95%

Solution in

water
1.0 - 1.1 mM

5-

Propargylami

no-ddUTP-

ATTO-565

C₄₃H₄₆N₅O₁₇

P₃
997.78 ≥ 95%

Solution in

water
1.0 - 1.1 mM

Table 2: Spectroscopic Properties of Dye-Labeled 5-Propargylamino-ddUTP Derivatives
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Fluorophore
Excitation
Wavelength (λexc,
nm)

Emission
Wavelength (λem,
nm)

Molar Extinction
Coefficient (ε,
L·mmol⁻¹·cm⁻¹)

Cy5 649 670 250.0

6-FAM 492 517 83.0

ATTO-633 630 651 130.0

ATTO-594 603 626 120.0

ATTO-565 564 590 120.0

Key Applications and Experimental Protocols
3'-End Labeling of DNA using Terminal Deoxynucleotidyl
Transferase (TdT)
Terminal deoxynucleotidyl transferase (TdT) is a template-independent DNA polymerase that

catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules.[8] By

using 5-Propargylamino-ddUTP as a substrate, a single, clickable nucleotide can be added to

the 3'-end of a DNA strand, as the absence of the 3'-hydroxyl group prevents further

elongation.

This protocol is a general guideline and may require optimization depending on the specific

DNA substrate and downstream application.

Materials:

DNA sample with a free 3'-OH terminus (e.g., oligonucleotides, restriction fragments)

5-Propargylamino-ddUTP (1 mM stock solution)

Terminal Deoxynucleotidyl Transferase (TdT)

5X TdT Reaction Buffer (typically contains potassium cacodylate, Tris-HCl, and a divalent

cation like CoCl₂)
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Nuclease-free water

EDTA (0.5 M) for reaction termination

Purification system (e.g., spin column, ethanol precipitation)

Procedure:

Reaction Setup: On ice, prepare the following reaction mixture in a microcentrifuge tube. For

multiple reactions, prepare a master mix.

Component
Volume (for a 20 µL
reaction)

Final Concentration

5X TdT Reaction Buffer 4 µL 1X

DNA Substrate Variable (e.g., 10 pmol) 0.5 µM

5-Propargylamino-ddUTP (1

mM)
1 µL 50 µM

TdT (20 U/µL) 1 µL 1 U/µL

Nuclease-free Water Up to 20 µL -

Incubation: Mix the components gently by pipetting. Centrifuge briefly to collect the contents

at the bottom of the tube. Incubate the reaction at 37°C for 30-60 minutes.

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA and heating at 70°C

for 10 minutes.

Purification: Purify the alkyne-modified DNA from unincorporated 5-Propargylamino-ddUTP
and enzymes using a suitable method.
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Reaction Setup

DNA with 3'-OH

Incubation
(37°C, 30-60 min)

5-Propargylamino-ddUTP

TdT Enzyme

TdT Buffer (Co²⁺)

Reaction Termination
(EDTA, 70°C)

Purification
(Spin Column) 3'-Alkyne-labeled DNA

Click to download full resolution via product page

Workflow for 3'-end labeling of DNA using TdT.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC) Click Chemistry
The propargylamino group on the incorporated ddUTP serves as a handle for the highly

efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[9]

This reaction forms a stable triazole linkage between the alkyne-modified DNA and an azide-

containing molecule of interest (e.g., a fluorescent dye).

This protocol is adapted for labeling alkyne-modified oligonucleotides.

Materials:

Alkyne-modified DNA (from section 3.1)

Azide-labeled molecule (e.g., fluorescent dye azide, 10 mM stock in DMSO)
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Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a copper ligand

Sodium ascorbate (freshly prepared, 100 mM in water)

DMSO

Nuclease-free water

Purification system (e.g., ethanol precipitation, spin column)

Procedure:

Prepare Reagents:

Copper/Ligand Solution: Prepare a 10 mM solution of CuSO₄ in water and a 50 mM

solution of THPTA in water. Just before use, mix 1 part CuSO₄ solution with 5 parts THPTA

solution.

Sodium Ascorbate: Prepare a fresh 100 mM solution in nuclease-free water.

Reaction Setup: In a microcentrifuge tube, combine the following:

Component
Volume (for a 50 µL
reaction)

Final Concentration

Alkyne-modified DNA Variable (e.g., 1 nmol) 20 µM

Azide-labeled molecule (10

mM)
1 µL 200 µM (10x excess)

Copper/Ligand Solution 5 µL 1 mM Cu²⁺ / 5 mM THPTA

Sodium Ascorbate (100 mM) 5 µL 10 mM

Nuclease-free Water/DMSO Up to 50 µL (DMSO not to exceed 50%)
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Reaction: Vortex the mixture briefly. Incubate at room temperature for 30-60 minutes,

protected from light if using a fluorescent dye.

Purification: Purify the labeled DNA to remove excess reagents. Ethanol precipitation is a

common method.

Reactants

Catalyst System

3'-Alkyne-labeled DNA

Click Reaction
(Room Temp, 30-60 min)

Azide-labeled Molecule
(e.g., Fluorescent Dye)

CuSO₄

THPTA Ligand

Sodium Ascorbate
(Reducing Agent) Purification Covalently Labeled DNA

Click to download full resolution via product page

Workflow for CuAAC Click Chemistry Labeling.

Application in DNA Sequencing
In Sanger sequencing, dye-labeled dideoxynucleotides are used to terminate DNA synthesis at

specific bases.[10] 5-Propargylamino-ddUTP, when conjugated to a fluorescent dye, can

serve as such a terminator. The propargylamino linker has been shown to be compatible with
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DNA polymerases used in sequencing, leading to improved peak evenness in sequencing

electropherograms compared to earlier linker chemistries.[3][11]

Table 3: DNA Polymerase Incorporation Efficiency of Modified Nucleotides

DNA Polymerase
Modified
Nucleotide

Relative
Incorporation
Efficiency

Reference

Taq Polymerase dUTP
~71% (compared to

TTP)
[12]

Vent(R) exo-
Various dye-labeled

dNTPs

Varies with dye and

base
[13]

Pfu Polymerase

(mutant)
Cy5-dCTP

High-density

incorporation

Thermo Sequenase™

II

Charge-modified dye-

terminators

Poor, improved with

mutant polymerase
[5]

Note: Specific quantitative data for the incorporation efficiency of 5-Propargylamino-ddUTP by

various polymerases is not extensively published in a comparative format. The efficiency is

known to be influenced by the polymerase, the linker, and the attached dye.

Application in Microarray Analysis
In microarray experiments, DNA probes are immobilized on a solid surface.[14] Labeled target

DNA or RNA from a sample is then hybridized to these probes. 5-Propargylamino-ddUTP can

be used to label the probes themselves during synthesis or to label the target nucleic acids. For

instance, oligonucleotides synthesized with a 5'-alkyne modification can be spotted onto an

azide-functionalized slide, or 3'-end labeling with 5-Propargylamino-ddUTP followed by click

chemistry can be used to attach fluorescent dyes for detection.[7]
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Oligonucleotide Synthesis
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Data Analysis
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Simplified workflow for a microarray experiment.

Conclusion
5-Propargylamino-ddUTP is a powerful tool for the enzymatic labeling of DNA. Its dual

functionality as a chain terminator and a platform for click chemistry conjugation makes it

indispensable for a wide array of applications in genomics and molecular diagnostics. The

ability to attach a diverse range of reporter molecules with high efficiency and specificity

provides researchers with the flexibility to design highly sensitive and customized assays for

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b8600594?utm_src=pdf-body-img
https://www.benchchem.com/product/b8600594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8600594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA analysis. As technologies for nucleic acid detection and sequencing continue to evolve,

the utility of versatile building blocks like 5-Propargylamino-ddUTP is set to expand further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. primo.lib.umn.edu [primo.lib.umn.edu]

2. Enhancing Terminal Deoxynucleotidyl Transferase Activity on Substrates with 3′ Terminal
Structures for Enzymatic De Novo DNA Synthesis | MDPI [mdpi.com]

3. researchgate.net [researchgate.net]

4. Single nucleotide polymorphism genotyping: biochemistry, protocol, cost and throughput -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. Synthesis and application of charge-modified dye-labeled dideoxynucleoside-5′-
triphosphates to ‘direct-load’ DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

6. Single Nucleotide Polymorphism ( SNP ) Genotyping Techniques — An Overview |
Semantic Scholar [semanticscholar.org]

7. Analysis of oligonucleotide microarrays by 3' end labeling using fluorescent nucleotides
and terminal transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

8. neb.com [neb.com]

9. lumiprobe.com [lumiprobe.com]

10. salic.med.harvard.edu [salic.med.harvard.edu]

11. New dye-labeled terminators for improved DNA sequencing patterns - PMC
[pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. Terminal deoxynucleotidyl transferase: Properties and applications - PMC
[pmc.ncbi.nlm.nih.gov]

14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b8600594?utm_src=pdf-body
https://www.benchchem.com/product/b8600594?utm_src=pdf-custom-synthesis
https://primo.lib.umn.edu/discovery/fulldisplay?vid=01UMN_INST%3ATWINCITIES&docid=alma9975962647501701&context=L
https://www.mdpi.com/2073-4425/11/1/102
https://www.mdpi.com/2073-4425/11/1/102
https://www.researchgate.net/publication/13871733_New_dye-labeled_terminators_for_improved_DNA_sequencing_patterns
https://pubmed.ncbi.nlm.nih.gov/12746733/
https://pubmed.ncbi.nlm.nih.gov/12746733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC117042/
https://pmc.ncbi.nlm.nih.gov/articles/PMC117042/
https://www.semanticscholar.org/paper/Single-Nucleotide-Polymorphism-(-SNP-)-Genotyping-%E2%80%94-Twyman/b9001bb85f037fa6e25272de5bde747de27ab9e7
https://www.semanticscholar.org/paper/Single-Nucleotide-Polymorphism-(-SNP-)-Genotyping-%E2%80%94-Twyman/b9001bb85f037fa6e25272de5bde747de27ab9e7
https://pubmed.ncbi.nlm.nih.gov/16869513/
https://pubmed.ncbi.nlm.nih.gov/16869513/
https://www.neb.com/en-us/products/m0315-terminal-transferase
https://www.lumiprobe.com/protocols/click-chemistry-dna-labeling
https://salic.med.harvard.edu/sites/salic.med.harvard.edu/files/publications/Buck_2008_Biotechniques.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC147091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC147091/
https://www.researchgate.net/figure/Comparison-of-DNA-polymerase-activity-in-the-presence-of-dUTP-The-efficiency-of-dUTP_fig3_23255369
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12173826/
https://eprints.whiterose.ac.uk/id/eprint/193837/1/Current%20Protocols%20-%202022%20-%20Steventon%E2%80%90Jones%20-%20Single%20Nucleotide%20Polymorphism%20%20SNP%20%20Arrays%20and%20Their%20Sensitivity%20for.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8600594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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